4-chloro-2-methyl-5-(((1-methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-one
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Overview
Description
4-chloro-2-methyl-5-(((1-methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by the presence of a pyridazinone core, substituted with a chloro group at the 4-position, a methyl group at the 2-position, and a 1-methyl-1H-pyrazol-3-yl)methyl)amino group at the 5-position. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methyl-5-(((1-methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus oxychloride.
Substitution with the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where the chloro group is replaced by the desired amino group.
Attachment of the Pyrazole Moiety: The pyrazole moiety can be attached through condensation reactions involving pyrazole derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The chloro group can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-2-methyl-5-(((1-methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-chloro-2-methyl-5-(((1-methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and triggering downstream signaling cascades.
DNA Intercalation: The compound may intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methyl-5-aminopyridazin-3(2H)-one: Lacks the pyrazole moiety, leading to different biological activities.
2-methyl-5-(((1-methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-one: Lacks the chloro group, which may affect its reactivity and interactions.
4-chloro-5-(((1-methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-one: Lacks the methyl group, potentially altering its chemical properties.
Uniqueness
4-chloro-2-methyl-5-(((1-methyl-1H-pyrazol-3-yl)methyl)amino)pyridazin-3(2H)-one is unique due to the specific combination of substituents on the pyridazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1776030-18-2 |
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Molecular Formula |
C10H12ClN5O |
Molecular Weight |
253.7 |
Purity |
95 |
Origin of Product |
United States |
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